N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide
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Overview
Description
N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide is a natural product found in Streptomyces and Kitasatospora aureofaciens with data available.
Scientific Research Applications
Chemical Reactions and Synthesis
N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide, like other nitroso compounds, can participate in a variety of chemical reactions. Notably, the reactions of acyl nitroso compounds with amines have been studied for the production of nitroxyl (HNO) and the corresponding amides. This involves the oxidation of hydroxamic acids in the presence of amines, generating nitrous oxide (N2O) and amides, suggesting the intermediacy of nitroxyl (HNO) (Atkinson, Storey, & King, 1996).
Bioactive Properties
The bioactive properties of similar N-isobutyl amides have been explored, such as those derived from the flower buds of Spilanthes acmella. These compounds have shown activity against Aedes aegyptii larvae and Helicoverpa zea neonates, highlighting the potential for biological applications of such compounds (Ramsewak, Erickson, & Nair, 1999).
Catalysis and Reduction Reactions
In catalysis and reduction reactions, nitro compounds, including nitrous amide derivatives, have been utilized. Graphene-based catalysts, for instance, have been used for the reduction of nitro compounds to amines. This transformation is crucial for synthesizing drugs, biologically active molecules, pharmaceutical products, dyes, polymers, etc. (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Umpolung Amide Synthesis
Umpolung amide synthesis (UmAS) is another area where nitroso compounds, including nitrous amide derivatives, can be applied. This technique enables the direct formation of amides from an α-bromo nitroalkane and an amine, opening pathways for enantioselective α-amino amide and peptide synthesis based on catalytic methods (Schwieter et al., 2014).
Activation of Nitrous Oxide
The activation of nitrous oxide (N2O), typically resulting in O-atom transfer, has been studied using N-trimethylsilyl (TMS)-substituted amides, including nitrous amide derivatives. These reactions have shown potential for N2O to act as an N-atom donor, indicating interesting possibilities for chemical transformations involving nitrous amide compounds (Liu et al., 2018).
Properties
CAS No. |
105201-46-5 |
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Molecular Formula |
C17H19NO4S |
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-[(E)-[(2E,4E)-undeca-2,4-dienylidene]amino]nitrous amide |
InChI |
InChI=1S/C11H19N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-11H,2-6H2,1H3,(H,13,15)/b8-7+,10-9+,12-11+ |
InChI Key |
ZEPDNBQRELJMRH-SNUJAXHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/C=C/C=N/NN=O |
SMILES |
CCCCCCC=CC=CC=NNN=O |
Canonical SMILES |
CCCCCCC=CC=CC=NNN=O |
Synonyms |
triacsin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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